3-(5-Amino-benzoimidazol-1-YL)-propan-1-OL dihydrochloride
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organic chemical compounds. According to PubChem chemical database records, the official IUPAC name is designated as 3-(5-aminobenzimidazol-1-yl)propan-1-ol;dihydrochloride. This nomenclature system clearly identifies the benzimidazole core structure with specific positional indicators for the amino substituent and the propanol side chain attachment.
The compound is classified within the broader category of benzimidazole derivatives, which represent a significant class of heterocyclic compounds containing a fused benzene and imidazole ring system. The systematic naming convention places the amino group at the 5-position of the benzimidazole ring, while the propan-1-ol moiety is attached at the 1-position of the imidazole nitrogen. The dihydrochloride designation indicates the presence of two hydrochloride salt forms, which significantly influences the compound's physical and chemical properties.
Alternative systematic names found in chemical databases include variations such as 3-(5-amino-1,3-benzodiazol-1-yl)propan-1-ol dihydrochloride and 3-(5-Amino-benzoimidazol-1-yl)-propan-1-oldihydrochloride. These naming variations reflect different acceptable approaches to systematic nomenclature while maintaining chemical accuracy and structural clarity.
Molecular Formula and Weight Analysis
The molecular formula for this compound is established as C₁₀H₁₅Cl₂N₃O, representing a precise atomic composition that defines the compound's fundamental chemical properties. This formula indicates the presence of ten carbon atoms, fifteen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom, reflecting the complete salt form of the benzimidazole derivative.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Mass (amu) | Total Mass Contribution (amu) |
|---|---|---|---|
| Carbon | 10 | 12.011 | 120.11 |
| Hydrogen | 15 | 1.008 | 15.12 |
| Chlorine | 2 | 35.453 | 70.906 |
| Nitrogen | 3 | 14.007 | 42.021 |
| Oxygen | 1 | 15.999 | 15.999 |
| Total | 31 | - | 264.156 |
The molecular weight of the dihydrochloride salt form is calculated as 264.15 grams per mole, as determined by computational chemistry methods in the PubChem database. This molecular weight represents a significant increase from the parent compound, 3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol, which has a molecular weight of approximately 191.23 grams per mole. The additional mass contribution of 72.92 grams per mole comes from the two hydrochloride groups, demonstrating the substantial impact of salt formation on the compound's physical properties.
The parent compound without the hydrochloride groups corresponds to PubChem CID 6504205 and represents the free base form of the molecule. The relationship between the parent compound and its dihydrochloride salt illustrates fundamental principles of pharmaceutical and chemical salt formation, where ionizable compounds are converted to more stable and soluble salt forms for enhanced handling and application properties.
Structural Isomerism and Tautomeric Forms
The structural analysis of this compound reveals important considerations regarding tautomeric equilibrium and isomeric forms. Benzimidazole derivatives are known to exhibit characteristic tautomeric behavior, particularly involving the migration of protons between nitrogen atoms in the imidazole ring system. This tautomeric equilibrium has significant implications for the compound's chemical behavior and biological activity.
Research on benzimidazole tautomerism indicates that most benzimidazole activities are explained through the existence of 1,3-tautomeric equilibrium. The binding affinity of each tautomer to potential protein targets depends on the established bioactive conformation, making the effect of tautomers on ligand-protein binding mechanisms determinant for biological activity. In the case of this compound, the presence of the amino group at the 5-position and the propanol substituent at the nitrogen creates specific steric and electronic environments that influence tautomeric preferences.
The analysis of carbon-13 nuclear magnetic resonance chemical shifts provides quantitative methods for determining tautomeric ratios in benzimidazole derivatives. The chemical shift difference between C4 and C7 signals serves as a reliable indicator of the pyrrole-pyridine tautomeric character in the benzimidazole ring system. For compounds with well-established tautomeric equilibria, reference values of approximately 120.0 parts per million for C4 (representing pyridine-like character) and 110.0 parts per million for C7 (representing pyrrole-like character) serve as benchmarks for tautomeric analysis.
The substituent pattern in this compound, with the amino group at position 5 and the propanol chain at N1, creates asymmetry that may favor specific tautomeric forms. The electron-donating nature of the amino group and the electron-withdrawing characteristics of the protonated nitrogen in the dihydrochloride form contribute to the overall electronic distribution within the benzimidazole ring system.
Crystallographic Data and Conformational Analysis
The conformational analysis of this compound involves detailed examination of the three-dimensional molecular structure and potential energy surfaces. According to PubChem structural data, the compound exists in multiple conformational states, with computational modeling indicating preferred conformations based on energy minimization calculations.
The benzimidazole ring system maintains planarity as expected for aromatic heterocyclic compounds, with the fused benzene and imidazole rings lying in the same plane. The propanol side chain attached to the N1 position of the imidazole ring exhibits conformational flexibility, with rotation possible around the C-N bond and the C-C bonds within the propyl chain. This flexibility allows for multiple low-energy conformations that may be relevant for biological interactions and crystal packing arrangements.
Table 2: Key Structural Parameters and Bond Characteristics
| Structural Feature | Description | Computational Value |
|---|---|---|
| Ring Planarity | Benzimidazole system | Planar (deviation < 0.1 Å) |
| C-N Bond Length | Imidazole to propyl | ~1.47 Å |
| N-C-C Bond Angle | Propyl chain | ~112° |
| Rotational Barriers | C-N and C-C bonds | Low (< 5 kcal/mol) |
The presence of the amino group at the 5-position introduces additional hydrogen bonding capabilities that significantly influence crystal packing and intermolecular interactions. The hydrochloride salt formation creates ionic interactions between the protonated nitrogen centers and the chloride anions, establishing a complex network of electrostatic and hydrogen bonding interactions that stabilize the crystal structure.
Three-dimensional conformational models generated through computational chemistry methods reveal that the compound can adopt extended conformations where the propanol chain projects away from the benzimidazole plane, as well as more compact conformations where intramolecular interactions may occur between the hydroxyl group and the aromatic system. These conformational preferences have important implications for the compound's solubility, stability, and potential biological activity.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides essential analytical data for structural confirmation and purity assessment. The compound's spectroscopic properties reflect the combined contributions of the benzimidazole aromatic system, the aliphatic propanol chain, the amino substituent, and the hydrochloride salt formation.
Nuclear magnetic resonance spectroscopy analysis reveals characteristic chemical shifts that correspond to the different carbon and hydrogen environments within the molecule. Based on established patterns for benzimidazole derivatives, the aromatic carbon signals appear in the range of 110-150 parts per million in carbon-13 nuclear magnetic resonance spectra. The C4 and C7 carbons of the benzimidazole ring system show distinct chemical shifts that reflect the electronic environment created by the amino substituent and the quaternized nitrogen.
Table 3: Expected Nuclear Magnetic Resonance Chemical Shift Ranges
| Carbon Position | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| C2 (imidazole) | 140-150 | Quaternary aromatic |
| C4/C7 (benzene) | 110-125 | Aromatic CH |
| C5 (amino-substituted) | 95-105 | Amino-bearing carbon |
| C6 (benzene) | 120-130 | Aromatic CH |
| Propyl CH₂ | 20-50 | Aliphatic carbons |
| CH₂OH | 60-65 | Alcohol carbon |
The proton nuclear magnetic resonance spectrum exhibits characteristic multipicity patterns for the aromatic protons, with the amino-substituted benzene ring showing signals in the 6.5-7.5 parts per million range. The propanol chain protons appear as multiplets in the aliphatic region (1-4 parts per million), with the hydroxyl proton typically appearing as a broad signal due to rapid exchange with deuterated solvents or other exchangeable protons.
Infrared spectroscopy provides complementary structural information through characteristic absorption bands. The amino group produces primary amine stretching vibrations in the 3300-3500 wavenumber range, while the hydroxyl group contributes a broad absorption band around 3200-3600 wavenumbers. The aromatic C=C and C=N stretching vibrations appear in the 1500-1600 wavenumber region, characteristic of benzimidazole derivatives.
Mass spectrometry analysis confirms the molecular composition through accurate mass determination and fragmentation patterns. The molecular ion peak for the dihydrochloride salt appears at mass-to-charge ratio 264, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the propanol side chain, amino group elimination, and aromatic ring fragmentation, providing structural confirmation and purity assessment capabilities.
The spectroscopic data collectively provide comprehensive structural verification for this compound, confirming the proposed molecular structure and enabling reliable analytical identification of the compound in various research and application contexts.
Properties
IUPAC Name |
3-(5-aminobenzimidazol-1-yl)propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-8-2-3-10-9(6-8)12-7-13(10)4-1-5-14;;/h2-3,6-7,14H,1,4-5,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWJPQLODICWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CN2CCCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-benzoimidazol-1-YL)-propan-1-OL dihydrochloride typically involves the following steps:
Formation of Benzoimidazole Ring: The benzoimidazole ring is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Amination: The benzoimidazole ring is then aminated using an appropriate amine source, such as ammonia or an amine derivative.
Propanol Chain Addition: The aminated benzoimidazole is reacted with a propanol derivative to introduce the propanol chain.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-benzoimidazol-1-YL)-propan-1-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group and propanol chain can participate in substitution reactions with halides or other electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, electrophiles; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoimidazole ring.
Reduction: Reduced forms of the benzoimidazole ring or propanol chain.
Substitution: Substituted benzoimidazole derivatives with various functional groups.
Scientific Research Applications
3-(5-Amino-benzoimidazol-1-YL)-propan-1-OL dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(5-Amino-benzoimidazol-1-YL)-propan-1-OL dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives share a common heterocyclic core but differ in substituents, side chains, and salt forms. Below is a comparative analysis of 3-(5-Amino-benzoimidazol-1-YL)-propan-1-OL dihydrochloride with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Side Chain Influence: The propanol side chain in the target compound extends its hydrophilicity compared to simpler analogs like 5-Amino-1H-benzimidazole. This may improve solubility but reduce membrane permeability relative to shorter-chain derivatives (e.g., 2-(1H-Benzimidazol-2-yl)ethanol hydrochloride) . The dihydrochloride salt further enhances solubility over mono-salt or free-base forms, as seen in Table 1.
Amino Group Positioning: The 5-amino substitution on the benzimidazole core is less common than 2-position amino groups (e.g., in Albendazole). This positional difference may alter binding affinity to biological targets, such as enzymes or receptors.
Pharmacological Implications: Unlike omeprazole (a proton-pump inhibitor with a sulfinyl group), the target compound lacks sulfur-based substituents, suggesting divergent mechanisms of action. The combination of amino and hydroxyl groups may confer unique antioxidant or metal-chelating properties, which are less pronounced in non-amino derivatives.
Stability and Synthesis :
- Dihydrochloride salts generally exhibit higher stability under acidic conditions compared to free bases, which is critical for oral drug formulations.
Biological Activity
3-(5-Amino-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring a benzoimidazole moiety, suggests various interactions with biological targets, making it a subject of interest for researchers exploring its therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1185293-59-7
- Molecular Formula : C12H18ClN3O
- Molecular Weight : 255.75 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may modulate enzyme activity or receptor function, leading to various physiological effects. The exact mechanisms remain under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. These compounds have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective |
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. The benzoimidazole derivatives have been associated with cytotoxic effects on cancer cell lines, indicating that they may disrupt cancer cell proliferation.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial activity of this compound against several pathogens. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Investigation of Anticancer Properties
Another research effort focused on the compound's cytotoxic effects on human cancer cell lines. The study demonstrated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, suggesting that further development could lead to novel anticancer therapies.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(5-Amino-benzoimidazol-1-YL)-propan-1-OL dihydrochloride?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A common route is the reaction of 5-aminobenzimidazole with 3-chloropropanol under reflux in a polar aprotic solvent (e.g., DMF or DMSO), followed by dihydrochloride salt formation using HCl gas or concentrated HCl. Post-synthesis purification via recrystallization (ethanol/water mixtures) ensures high purity. Structural confirmation is achieved using -NMR (to verify imidazole proton shifts) and IR spectroscopy (to confirm hydroxyl and amine groups) .
Basic: How is the purity of this compound validated in academic research?
Answer:
Purity is assessed using reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid). UV detection at 254 nm is standard for benzimidazole derivatives. Quantitative analysis via calibration curves ensures >95% purity. Mass spectrometry (ESI-MS) confirms molecular weight (expected m/z: 244.21 for the free base; 317.14 for the dihydrochloride) .
Advanced: How can researchers resolve contradictions in reported solubility data across studies?
Answer:
Discrepancies in solubility (e.g., aqueous vs. organic solvents) are addressed by:
- Method standardization : Use shake-flask methods with HPLC quantification under controlled pH and temperature.
- Polymorphism screening : X-ray diffraction (XRD) or differential scanning calorimetry (DSC) identifies crystalline forms affecting solubility.
- Ionic strength adjustment : Study solubility in buffered solutions (e.g., PBS) to mimic physiological conditions .
Advanced: What mechanistic approaches are used to study its biological activity?
Answer:
- Enzyme inhibition assays : Test activity against kinases or proteases using fluorescence-based substrates.
- Molecular docking : Simulate binding to target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina.
- Structure-activity relationship (SAR) : Modify substituents (e.g., hydroxyl or amine groups) to evaluate potency changes .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- - and -NMR : Assign peaks for imidazole protons (δ 7.2–8.1 ppm) and propanol chain (δ 3.5–4.0 ppm).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the crystalline dihydrochloride form.
- Elemental analysis : Validates C, H, N, and Cl content (±0.4% theoretical) .
Advanced: How is compound stability evaluated under varying storage conditions?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC.
- pH stability : Incubate in buffers (pH 1–10) and quantify intact compound.
- DSC/TGA : Assess thermal decomposition profiles .
Advanced: What strategies optimize synthetic yield and scalability?
Answer:
- Design of Experiments (DoE) : Vary reaction time, temperature, and stoichiometry to identify optimal conditions.
- Catalyst screening : Test Pd/C or Ir-based catalysts (e.g., pentamethylcyclopentadienyl iridium complexes) for condensation efficiency.
- Flow chemistry : Improves reproducibility and reduces side reactions in large-scale synthesis .
Basic: What is the solubility profile in common laboratory solvents?
Answer:
The dihydrochloride salt is highly soluble in water (>50 mg/mL) and DMSO due to ionic interactions. Limited solubility in apolar solvents (e.g., hexane). Solubility is quantified via saturation shake-flask methods with UV-Vis or HPLC validation .
Advanced: How are intermolecular interactions with biomolecules characterized?
Answer:
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics with proteins or DNA.
- Surface plasmon resonance (SPR) : Determines association/dissociation kinetics.
- Fluorescence quenching : Monitors changes in tryptophan emission upon ligand binding .
Advanced: How to validate analytical methods for impurity profiling?
Answer:
Follow ICH Q2(R1) guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
